molecular formula C35H44Cl2N4O4 B12734569 3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate CAS No. 185994-06-3

3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate

Cat. No.: B12734569
CAS No.: 185994-06-3
M. Wt: 655.6 g/mol
InChI Key: JHQJBFKYOQNKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, indole, and carbamate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate involves several steps, starting with the preparation of the indole derivative. The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The resulting indole is then functionalized with hydroxyl and methyl groups through electrophilic aromatic substitution reactions.

The next step involves the formation of the propylamino group, which is achieved by reacting the functionalized indole with 3-bromopropylamine under basic conditions. The final step is the formation of the carbamate group, which is accomplished by reacting the amine derivative with N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the functionalization steps, as well as the use of automated systems for the final carbamate formation step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with indole and carbamate functionalities.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s unique structure and reactivity may make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and carbamate groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring compound with a similar indole structure, known for its potential anticancer properties.

    Carbamazepine: A pharmaceutical compound with a carbamate group, used as an anticonvulsant and mood stabilizer.

    Bis(2-chloroethyl)amine: A compound with a similar bis(2-chloroethyl)amino group, known for its use in chemotherapy.

Uniqueness

3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions

Properties

CAS No.

185994-06-3

Molecular Formula

C35H44Cl2N4O4

Molecular Weight

655.6 g/mol

IUPAC Name

3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate

InChI

InChI=1S/C35H44Cl2N4O4/c1-26-32-25-31(43)14-15-33(32)41(34(26)28-8-12-30(42)13-9-28)21-3-18-38-19-4-24-45-35(44)39-20-2-5-27-6-10-29(11-7-27)40(22-16-36)23-17-37/h6-15,25,38,42-43H,2-5,16-24H2,1H3,(H,39,44)

InChI Key

JHQJBFKYOQNKLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CCCNCCCOC(=O)NCCCC3=CC=C(C=C3)N(CCCl)CCCl)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.